molecular formula C20H24N2O5S2 B7833171 N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B7833171
M. Wt: 436.5 g/mol
InChI Key: RBRPJPGZPQYMCG-PMACEKPBSA-N
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Description

N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a thienyl ring, and an acetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of the thienyl ring, sulfonylation, and acetamidation. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, and bases under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(3R4S)-4-{[(2-METHYLPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

    Thienyl derivatives: Compounds with similar thienyl ring structures, such as thiophene-based drugs and materials.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of efficacy, selectivity, and versatility.

Properties

IUPAC Name

N-[4-[(3R,4S)-4-[(2-methylphenyl)methylamino]-1,1-dioxothiolan-3-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-14-5-3-4-6-16(14)11-21-19-12-28(24,25)13-20(19)29(26,27)18-9-7-17(8-10-18)22-15(2)23/h3-10,19-21H,11-13H2,1-2H3,(H,22,23)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPJPGZPQYMCG-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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